molecular formula C16H14O4 B13147433 Methyl 3-(benzyloxy)-4-formylbenzoate

Methyl 3-(benzyloxy)-4-formylbenzoate

Cat. No.: B13147433
M. Wt: 270.28 g/mol
InChI Key: HGZZYRKDSMPGPO-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-formylbenzoate, with the chemical formula C16H14O4, is a solid compound soluble in common organic solvents. nih.gov Its molecular structure is a derivative of benzoic acid, characterized by the strategic placement of its functional groups which allows for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 357953-44-7 orientjchem.org
Molecular Formula C16H14O4 orientjchem.org
Molecular Weight 270.28 g/mol orientjchem.org
Appearance Solid nih.gov

| Solubility | Soluble in organic solvents nih.gov |

This compound belongs to the broader class of benzyloxy-substituted aromatic esters and aldehydes. The benzyloxy group, a benzyl (B1604629) group linked via an ether bond, is a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability under various reaction conditions and its susceptibility to cleavage under specific hydrogenolysis or acidic conditions. nih.gov

Aromatic aldehydes are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and fragrances. kpfu.ru The formyl group is highly reactive and participates in numerous reactions such as nucleophilic additions, condensations, and oxidations. Similarly, aromatic esters are important precursors for the synthesis of more complex molecules and are found in a variety of natural products and biologically active compounds. nih.gov The combination of these functionalities in one molecule, as seen in this compound, provides a powerful tool for synthetic chemists.

The trifunctional nature of this compound makes it a valuable precursor in multistep organic syntheses. The aldehyde functional group can be selectively transformed into other functionalities such as alcohols, carboxylic acids, or imines. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The benzyloxy group can be deprotected to reveal a hydroxyl group, allowing for further functionalization at that position.

While specific, publicly documented examples of diverse organic syntheses starting from this compound are not extensively detailed in readily available literature, its structural motifs are present in various complex molecules. For instance, the related compound, methyl 3-hydroxy-4-methoxybenzoate, serves as a starting material in a novel synthesis of the anticancer drug gefitinib. acs.org This highlights the potential of similarly substituted benzoate (B1203000) derivatives in the synthesis of pharmaceuticals.

In the context of advanced chemical research, a "building block" is a molecule that can be readily incorporated into the synthesis of a larger, more complex molecule. csmres.co.uk this compound fits this description perfectly due to its multiple reactive sites that can be addressed in a controlled and sequential manner. This allows for the systematic construction of intricate molecular architectures.

Its utility is particularly pronounced in medicinal chemistry, where the development of novel therapeutic agents often relies on the synthesis of complex organic molecules with specific three-dimensional structures. The benzyloxybenzaldehyde scaffold, for example, has been identified as a promising framework for the development of selective inhibitors for enzymes such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is overexpressed in various cancers. nih.gov This suggests that this compound could serve as a key intermediate in the synthesis of such inhibitors.

The strategic placement of the functional groups on the aromatic ring allows for the introduction of further substituents through electrophilic aromatic substitution reactions, with the existing groups directing the position of the incoming substituent. This regiochemical control is a critical aspect of its versatility as a building block.

Table 2: Mentioned Compounds

Compound Name
This compound
Gefitinib

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 4-formyl-3-phenylmethoxybenzoate

InChI

InChI=1S/C16H14O4/c1-19-16(18)13-7-8-14(10-17)15(9-13)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

HGZZYRKDSMPGPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for Methyl 3 Benzyloxy 4 Formylbenzoate and Analogues

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile and controlled pathway to construct complex molecules like methyl 3-(benzyloxy)-4-formylbenzoate. This approach allows for the sequential introduction of functional groups, employing protective group strategies to ensure regioselectivity and prevent unwanted side reactions. A plausible retrospective analysis suggests that a suitable precursor for the target molecule would be a di-substituted benzoic acid derivative, which can be systematically functionalized.

Esterification Reactions in the Synthesis of Benzoate (B1203000) Derivatives

The formation of the methyl ester group is a fundamental step in the synthesis of the target compound. A common and effective method for this transformation is the Fischer-Speier esterification. This reaction involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing benzoate derivatives, this typically involves reacting the corresponding benzoic acid with methanol under acidic conditions. guidechem.com

For instance, the synthesis of methyl 4-formylbenzoate can be achieved through the esterification of p-formylbenzoic acid with methanol, often under pressure and elevated temperatures to drive the reaction to completion. guidechem.com Common acid catalysts for this process include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. masterorganicchemistry.comguidechem.com The reaction is an equilibrium process, and therefore, using a large excess of the alcohol (methanol) can shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com

The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Table 1: Examples of Esterification Reactions for Benzoate Derivatives

Starting MaterialReagentCatalystProductReference
p-Formylbenzoic acidMethanolp-Toluenesulfonic acidMethyl 4-formylbenzoate guidechem.com
Benzoic acidMethanolAcid catalystMethyl benzoate masterorganicchemistry.com
Adipic acidEthanol (B145695)Sulfuric acidEthyl adipate masterorganicchemistry.com

Protection and Deprotection Strategies for Hydroxyl Functionalities

In the synthesis of this compound, the hydroxyl group at the 3-position of the benzoic acid precursor must be protected to prevent its reaction in subsequent steps, such as formylation or oxidation. The benzyl (B1604629) ether is a widely used protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions. organic-chemistry.org

The protection of a hydroxyl group as a benzyl ether is typically achieved by reacting the alcohol with benzyl chloride or benzyl bromide in the presence of a base. chemicalbook.com For example, the synthesis of methyl 3,4-bis(benzyloxy)benzoate involves the reaction of methyl 3,4-dihydroxybenzoate with benzyl chloride in the presence of potassium carbonate and potassium iodide. chemicalbook.com This Williamson ether synthesis proceeds via an SN2 mechanism where the alkoxide, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the benzylic carbon of the benzyl halide.

Deprotection of the benzyl ether can be accomplished through catalytic hydrogenolysis. This method involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process is highly efficient and proceeds under neutral conditions, making it compatible with a wide range of functional groups.

Table 2: Common Protecting Groups for Hydroxyl Functionalities

Protecting GroupProtection ReagentDeprotection ConditionReference
Benzyl (Bn)Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a baseH₂, Pd/C (Hydrogenolysis) organic-chemistry.org
Tetrahydropyranyl (THP)Dihydropyran (DHP) with an acid catalystAcidic hydrolysis organic-chemistry.org
Silyl ethers (e.g., TBDMS)TBDMSCl with a base (e.g., imidazole)Fluoride source (e.g., TBAF) organic-chemistry.org

Selective Reduction of Carboxylic Groups to Primary Alcohols

While not directly on the main synthetic pathway to this compound from a formyl-substituted precursor, the selective reduction of a carboxylic acid to a primary alcohol is a crucial transformation in the synthesis of related analogues where the formyl group is derived from a hydroxymethyl group. For instance, if a synthetic route starts from a molecule with two carboxylic acid groups, one can be selectively reduced.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. However, a key challenge in multifunctional molecules is achieving selectivity. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is a highly effective reagent for the selective reduction of carboxylic acids in the presence of other reducible functional groups like esters.

The mechanism of borane reduction involves the formation of an acyloxyborane intermediate, which is then further reduced to the primary alcohol. This selectivity is a significant advantage in multi-step syntheses where chemoselectivity is paramount.

Oxidation of Primary Alcohols to Aldehydes

The formyl group of this compound can be introduced by the oxidation of a primary alcohol. This transformation is a common strategy in organic synthesis. A variety of reagents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule.

For the selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid, mild oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose. Other modern and often preferred reagents include the Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). These methods are known for their high yields and compatibility with a wide range of functional groups.

For example, the synthesis of a benzaldehyde derivative can be achieved by the oxidation of the corresponding benzyl alcohol. The electrochemical oxidation of 4-(hydroxymethyl)benzoic acid to 4-carboxybenzaldehyde has also been reported, highlighting an alternative approach to this transformation. researchgate.net

Table 3: Reagents for the Oxidation of Primary Alcohols to Aldehydes

ReagentConditionsKey Features
Pyridinium chlorochromate (PCC)CH₂Cl₂Mild, selective for aldehyde formation.
Dess-Martin periodinane (DMP)CH₂Cl₂Mild, high-yielding, neutral conditions.
Swern Oxidation(COCl)₂, DMSO, Et₃NLow temperature, avoids heavy metals.

Mono-hydrolysis of Diesters

In synthetic routes that may involve a symmetric diester as an intermediate, the selective hydrolysis of one of the two ester groups to a carboxylic acid, known as mono-hydrolysis or desymmetrization, is a critical step. This transformation allows for the differential functionalization of the two carboxyl groups.

Achieving selective mono-hydrolysis can be challenging as the second hydrolysis often proceeds at a comparable or faster rate than the first. However, carefully controlled reaction conditions can lead to high yields of the mono-acid. A highly efficient method involves the use of a semi-two-phase system with a THF-water medium and a diluted aqueous base, such as sodium hydroxide (B78521) (NaOH), at low temperatures (e.g., 0 °C). organic-chemistry.org This method has been shown to be effective for a variety of symmetric diesters, providing the corresponding half-esters in high yields. organic-chemistry.orgresearchgate.net The success of this method is often attributed to the precise control of stoichiometry and the low reaction temperature, which minimizes the rate of the second hydrolysis. Phthalate esters can also undergo hydrolysis to their corresponding monoesters. nih.gov

Catalytic and Advanced Synthetic Procedures

Modern synthetic chemistry increasingly relies on catalytic and advanced procedures to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, several catalytic methods are of significant interest.

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. For the introduction of the formyl group, palladium-catalyzed formylation reactions are a powerful tool. These reactions often involve the coupling of an aryl halide or triflate with a formylating agent.

Furthermore, direct C-H functionalization has emerged as a highly atom-economical strategy for the synthesis of functionalized aromatic compounds. acs.org This approach avoids the need for pre-functionalized starting materials, such as aryl halides. For benzaldehydes, transient directing groups can be used to achieve ortho-C-H functionalization, allowing for the introduction of various substituents at the position adjacent to the formyl group. acs.org

Catalytic hydrogenation is another important advanced procedure. While typically used for reduction, certain manganese-based catalysts have been developed for the catalytic hydrogenation of methyl benzoate to benzaldehyde, offering a green and atom-economical alternative to traditional methods. mdpi.com

Finally, the development of functionalized ionic liquids offers a novel approach to the synthesis of benzaldehyde derivatives. These ionic liquids can serve as both the solvent and a reactant, facilitating transformations such as oxidation or reduction of the aldehyde functionality. researchgate.net

Palladium-Catalyzed Transformations (e.g., C-H bond activation)

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for forming carbon-carbon bonds. One of the most advanced strategies in this area is C-H bond activation, which allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient synthetic route. nih.govsemanticscholar.org

In the context of synthesizing complex aromatic compounds like the analogues of this compound, palladium catalysts can be used to direct the formation of new bonds at specific positions on the aromatic ring. nih.gov For instance, a weakly coordinating group, such as a carboxyl group on a benzoic acid derivative, can direct a palladium catalyst to activate a C-H bond at the ortho position. researchgate.net This directed approach is crucial for building highly substituted and functionalized molecules. researchgate.net

A notable example is the palladium-catalyzed methylation of benzoic acids, where a carboxyl group directs the catalyst to introduce a methyl group at the adjacent position on the ring. researchgate.net While not a direct synthesis of the target compound, this principle of directed C-H activation is fundamental to creating its complex substitution pattern. Similarly, palladium-catalyzed intramolecular direct arylation of benzoic acids, which combines decarboxylation and C-H activation in one process, showcases the versatility of these catalysts in forming complex cyclic structures. nih.gov The efficiency of these transformations often depends on the choice of ligands, oxidants, and reaction conditions. researchgate.netnih.gov

Table 1: Examples of Palladium-Catalyzed C-H Activation Strategies

Reaction Type Catalyst System Directing Group Application
Ortho-C-H Methylation Palladium catalyst, di-tert-butyl peroxide Carboxyl Synthesis of ortho-methyl benzoic acids researchgate.net
Intramolecular Direct Arylation Palladium trifluoroacetate, silver carbonate Carboxyl Formation of dibenzofuran derivatives nih.gov

Metal-Mediated Coupling Reactions (e.g., Co(III)-catalyzed C-H bond addition)

Beyond palladium, other transition metals are instrumental in mediating coupling reactions for the synthesis of complex organic molecules. biolmolchem.comresearchgate.net These reactions are essential for creating new carbon-carbon bonds with high efficiency and selectivity. biolmolchem.com Cobalt-catalyzed reactions, for instance, have emerged as a powerful method for C-H bond activation, including the ortho-methylation of ferrocenes bearing various directing groups. beilstein-journals.org

While specific examples of Co(III)-catalyzed C-H bond addition for the direct synthesis of this compound are not prominently detailed in the provided search results, the principles of such reactions are well-established. These reactions often involve a directing group on the substrate that coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond. This chelation-assisted strategy allows for regioselective functionalization. semanticscholar.org The metal catalyst activates the C-H bond, allowing for the addition of a coupling partner. Such strategies are invaluable for the precise construction of highly substituted aromatic rings found in analogues of the target compound. beilstein-journals.org

Ultrasound-Assisted Synthesis Methods

The application of ultrasound in organic synthesis represents a significant advancement in green chemistry, often leading to faster reaction times, higher yields, and milder reaction conditions. sciforum.netuniv.kiev.ua The physical phenomenon behind this enhancement is acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. sciforum.net

In the synthesis of analogues of this compound, ultrasound has been successfully employed. For example, the synthesis of methyl 4-(benzyloxy)benzoate, a related structure, was achieved by reacting methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate under ultrasonic irradiation for 4 hours. nih.gov This method is part of a multi-step synthesis of more complex derivatives. nih.gov The use of ultrasound offers several advantages over conventional heating, including reduced reaction times and energy savings. sciforum.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for an Analogue

Method Reaction Time Yield (%) Notes
Conventional Refluxing Several hours Good Requires continuous heating nih.gov

One-Pot Synthetic Procedures

For the synthesis of methyl 4-formylbenzoate, a closely related analogue, a two-step, one-pot strategy has been reported. researchgate.net This procedure highlights the potential for streamlining the synthesis of such compounds. Another relevant example is the one-pot synthesis of carbazole derivatives, which combines a Pd-catalyzed Buchwald-Hartwig amination with a subsequent C/N-arylation step. nih.govresearchgate.net This demonstrates how mechanistically distinct reactions can be combined in a single process to build complex molecular architectures with chemo- and regioselectivity. nih.govresearchgate.net

Chemo- and Regioselectivity Considerations in Synthesis

When a molecule contains multiple functional groups or potential reaction sites, controlling chemo- and regioselectivity is paramount. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In the synthesis of substituted benzoates, such as this compound, these considerations are critical. For example, in a molecule with both an ester and a carboxylic acid, a selective reduction of the carboxylic acid can be achieved using specific reagents like a borane dimethylsulfide complex, leaving the ester group intact. mdpi.com Conversely, attempts to achieve selective mono-reduction of a diester to a mono-aldehyde using reagents like DiBAl-H can be unsuccessful, highlighting the challenges in achieving chemoselectivity. mdpi.com

Regioselectivity is often controlled by using directing groups in metal-catalyzed C-H activation reactions. semanticscholar.org As mentioned earlier, a carboxyl or amide group can direct a metal catalyst to a specific ortho C-H bond. semanticscholar.orgresearchgate.net In the synthesis of complex carbazoles, the choice of catalyst, ligand, and base was found to be crucial in controlling which C-H bond was activated, thereby determining the final structure of the product. nih.govresearchgate.net Understanding these controlling factors is key to designing a successful and efficient synthesis. nih.gov

Comparison of Synthetic Yields and Efficiencies for Analogues

Ultrasound-assisted methods are often highlighted for their efficiency in terms of both yield and reaction time. univ.kiev.ua Comparing conventional and ultrasound methods for the synthesis of certain benzamide derivatives showed that the ultrasound-assisted approach significantly reduced reaction times while maintaining good yields. nih.gov

Chemical Reactivity and Transformations of Methyl 3 Benzyloxy 4 Formylbenzoate

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is the most reactive site for nucleophilic attack and redox reactions in Methyl 3-(benzyloxy)-4-formylbenzoate. Its electrophilic carbon atom is susceptible to attack by a variety of nucleophiles, and the aldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation to Carboxylic Acids

The formyl group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 4-(methoxycarbonyl)-2-(benzyloxy)benzoic acid. This transformation is a common step in the synthesis of more complex molecules. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). Milder and more selective methods, such as the use of sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger, are also frequently employed to avoid potential side reactions with other sensitive functional groups in the molecule.

Table 1: Examples of Oxidation Reactions of Aromatic Aldehydes

Starting Material (Aldehyde)Oxidizing AgentProduct (Carboxylic Acid)Reference
BenzaldehydePotassium PermanganateBenzoic AcidGeneral Knowledge
VanillinSilver(I) OxideVanillic AcidGeneral Knowledge
4-Formylbenzoic acidNot SpecifiedTerephthalic acid google.com

This table presents analogous reactions to illustrate the general transformation.

Condensation Reactions with Amines, Hydrazines, and Related Nucleophiles

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is often reversible and can be driven to completion by removing the water formed during the reaction.

Similarly, it can react with hydrazines to form hydrazones and with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds and are widely used in medicinal chemistry. For instance, the condensation of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole has been studied, demonstrating the formation of stable hemiaminals and Schiff bases. mdpi.comresearchgate.net

Table 3: Condensation Reactions of Benzaldehydes with Amino Compounds

AldehydeAmine/Hydrazine (B178648)Product TypeReference
Substituted Benzaldehydes4-Amino-3,5-dimethyl-1,2,4-triazoleHemiaminal/Schiff Base mdpi.comresearchgate.net
BenzaldehydeAnilineImine (Schiff Base)General Knowledge
BenzaldehydeHydrazineHydrazoneGeneral Knowledge

This table provides examples of condensation reactions analogous to those expected for this compound.

Knoevenagel Condensation and Reactions with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to form a new carbon-carbon double bond. sigmaaldrich.com this compound can serve as the aldehyde component in this reaction. Active methylene compounds, such as malonic acid derivatives (e.g., diethyl malonate) and cyanoacetates (e.g., ethyl cyanoacetate), are typically used in the presence of a weak base like piperidine (B6355638) or an amine salt. niscpr.res.innih.govarkat-usa.orgresearchgate.net

This reaction is a powerful tool for the synthesis of α,β-unsaturated esters, nitriles, and other functionalized alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Table 4: Examples of Knoevenagel Condensation with Aromatic Aldehydes

AldehydeActive Methylene CompoundCatalystProductReference
BenzaldehydeMalononitrile[MeHMTA]BF42-Benzylidenemalononitrile niscpr.res.in
4-(dimethylamino)benzaldehydeEthyl cyanoacetateDicationic ionic liquidEthyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate arkat-usa.org
BenzaldehydeDiethyl malonate[Bmim]OHDiethyl 2-benzylidenemalonate researchgate.net

This table illustrates the versatility of the Knoevenagel condensation with various aromatic aldehydes and active methylene compounds.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality of this compound can be converted to an alkene through the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.comwikipedia.orglibretexts.orgmasterorganicchemistry.comwpmucdn.com

In the Wittig reaction , a phosphorus ylide (Wittig reagent) attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently decomposes to yield an alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is highly versatile for the formation of carbon-carbon double bonds.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comwpmucdn.com The HWE reaction often provides better yields and easier purification of the product, as the phosphate (B84403) byproduct is water-soluble. A significant advantage of the HWE reaction is its tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgnrochemistry.com

Table 5: Olefination Reactions of Aldehydes

Reaction TypeAldehydeReagentKey FeaturesReference
Wittig ReactionGeneral Aldehyde/KetonePhosphorus YlideForms C=C bond; byproduct is triphenylphosphine oxide. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Horner-Wadsworth-EmmonsGeneral Aldehyde/KetonePhosphonate CarbanionFavors (E)-alkene formation; water-soluble phosphate byproduct. wikipedia.orgnrochemistry.com
Horner-Wadsworth-Emmonsp-AnisaldehydeTrimethyl phosphonoacetate/Sodium methoxideSynthesis of methyl trans-4-methoxy cinnamate. wpmucdn.com

This table compares the Wittig and Horner-Wadsworth-Emmons reactions as methods for alkene synthesis from aldehydes.

Multicomponent Reactions (e.g., with phosphites, indazol-5-amines)

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly efficient in building molecular complexity. The aldehyde group of this compound makes it an excellent substrate for various MCRs.

One such example is the three-component reaction of an aldehyde, an amine, and a phosphite, often referred to as a Kabachnik-Fields reaction. This reaction leads to the formation of α-aminophosphonates. For instance, the reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites has been studied, demonstrating the synthesis of α-amino(2-alkynylphenyl)methylphosphonates. researchgate.net While not specifically with indazol-5-amines, the general principle of reacting an aldehyde, an amine, and a phosphorus-containing compound is well-established in the synthesis of heterocyclic phosphonates. researchgate.netnih.gov

Table 6: Examples of Multicomponent Reactions Involving Aldehydes

AldehydeOther ReactantsCatalyst/ConditionsProduct TypeReference
2-AlkynylbenzaldehydesAniline, Dialkyl PhosphitesPropylphosphonic anhydride (B1165640) (T3P®)α-Amino(2-alkynylphenyl)methylphosphonates researchgate.net
6-Methyl-3-formylchromoneHydrazine derivatives, Diethyl phosphonateNot specifiedPhosphorylated heterocycles researchgate.netnih.gov
6-Methyl-3-formylchromone1,4-Bi-nucleophiles, Diethyl phosphonateNot specifiedDiazepinyl- and oxazepinylphosphonates nih.gov

This table highlights the utility of aldehydes in the synthesis of complex molecules via multicomponent reactions.

Reactions Involving the Ester Moiety

The methyl ester group in this compound is a key site for chemical modification, enabling its conversion into other functional groups such as carboxylic acids, different esters, and alcohols.

Hydrolysis (Ester Cleavage) under Acidic or Basic Conditions

Ester hydrolysis is a fundamental reaction that cleaves the ester linkage to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, yielding 3-(benzyloxy)-4-formylbenzoic acid. The reaction is typically irreversible as the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product.

Acid-catalyzed hydrolysis, employing a strong acid like sulfuric acid in the presence of water, is a reversible process. The equilibrium can be driven towards the carboxylic acid product by using a large excess of water. The benzyloxy group is generally stable under these conditions, although prolonged exposure to strong acids could lead to its cleavage.

Condition Reagents Product
Basic HydrolysisNaOH, H₂O/MeOH3-(benzyloxy)-4-formylbenzoic acid
Acidic HydrolysisH₂SO₄, H₂O3-(benzyloxy)-4-formylbenzoic acid

Transesterification Processes

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, this allows for the synthesis of a variety of other esters. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used as the solvent or the by-product (methanol) is removed. organic-chemistry.org A range of catalysts, including mineral acids, metal alkoxides, and enzymes, can be employed for this transformation. organic-chemistry.org

For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-(benzyloxy)-4-formylbenzoate and methanol.

Reactant Alcohol Catalyst Product
EthanolH⁺ or RO⁻Ethyl 3-(benzyloxy)-4-formylbenzoate
PropanolH⁺ or RO⁻Propyl 3-(benzyloxy)-4-formylbenzoate
IsopropanolH⁺ or RO⁻Isopropyl 3-(benzyloxy)-4-formylbenzoate

Reduction of the Ester Group

The methyl ester group can be reduced to a primary alcohol. The choice of reducing agent is crucial to achieve selectivity, especially in the presence of the aldehyde group, which is more readily reduced.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde functionalities. doubtnut.commasterorganicchemistry.com This would result in the formation of (3-(benzyloxy)-4-(hydroxymethyl)phenyl)methanol.

To selectively reduce the ester in the presence of the aldehyde is challenging. However, certain methodologies using specific reagents and conditions can favor the reduction of the ester. A common strategy to achieve the reduction of the ester while preserving the aldehyde is to first protect the aldehyde group, for example, as an acetal. Following the reduction of the ester, the protecting group on the aldehyde can be removed.

Alternatively, chemoselective reduction of the aldehyde can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), which typically does not reduce the ester under standard conditions. acs.orgchegg.comchegg.com This reaction would yield Methyl 3-(benzyloxy)-4-(hydroxymethyl)benzoate.

Reducing Agent Product(s) Notes
LiAlH₄(3-(benzyloxy)-4-(hydroxymethyl)phenyl)methanolReduces both ester and aldehyde
NaBH₄Methyl 3-(benzyloxy)-4-(hydroxymethyl)benzoateSelectively reduces the aldehyde

Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its removal is a key step in many synthetic routes to access the free phenol (B47542).

Hydrogenolysis and Catalytic Deprotection

The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis. acsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nacatsoc.orgtandfonline.com This process is generally clean and efficient, yielding the corresponding phenol and toluene (B28343) as a by-product. ambeed.com

In the case of this compound, hydrogenolysis would lead to Methyl 4-formyl-3-hydroxybenzoate. It is important to note that under these conditions, the aldehyde group may also be susceptible to reduction to an alcohol, depending on the specific catalyst and reaction conditions. Careful control of the reaction parameters is necessary to achieve selective debenzylation.

Catalyst Hydrogen Source Product
Pd/CH₂ (gas)Methyl 4-formyl-3-hydroxybenzoate
Pd(OH)₂/CH₂ (gas)Methyl 4-formyl-3-hydroxybenzoate

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups in this compound allows for a variety of intermolecular and intramolecular reactions.

Intermolecular reactions can involve the aldehyde group acting as an electrophile in reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations. The ester group can participate in Claisen condensations. The aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of the incoming group.

Intramolecular reactions , or cyclizations, are also possible, particularly after modification of one of the existing functional groups. For instance, if the methyl ester were hydrolyzed to a carboxylic acid and the aldehyde were reduced to a hydroxymethyl group, an intramolecular esterification could lead to the formation of a lactone. Similarly, conversion of the ester to an amide and the aldehyde to a suitable nucleophile could enable intramolecular cyclization to form heterocyclic structures.

Functional Group Tolerance in Complex Reaction Systems

The chemoselectivity observed in reactions involving this compound is a testament to the differential reactivity of its constituent functional groups. The aldehyde is generally the most reactive site, susceptible to a variety of transformations. The methyl ester offers a moderate level of stability, while the benzyl (B1604629) ether is typically the most resilient, often requiring specific and harsh conditions for cleavage.

Aldehyde Group Reactivity and Tolerance:

The formyl group is a linchpin for carbon-carbon bond formation and other functional group interconversions. Its electrophilic nature makes it a prime target for nucleophilic attack.

Wittig Reaction: The aldehyde can undergo Wittig olefination to form an alkene. This reaction is highly selective for aldehydes and ketones, leaving the ester and ether groups intact. The choice of the Wittig reagent can influence the stereochemistry of the resulting alkene.

Reductive Amination: In the presence of an amine and a reducing agent, such as sodium triacetoxyborohydride, the aldehyde can be converted to a secondary or tertiary amine. These mild conditions are well-tolerated by the ester and benzyl ether.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents like sodium borohydride. The ester group is generally unreactive under these conditions.

Oxidation: Conversely, the aldehyde is sensitive to oxidation and can be converted to a carboxylic acid using various oxidizing agents. This transformation would likely also be tolerated by the ester and ether groups under appropriate conditions.

Methyl Ester Group Tolerance:

The methyl ester is a relatively stable functional group, resistant to many of the conditions used to modify the aldehyde.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. This process would likely leave the benzyl ether intact but could potentially affect the aldehyde through side reactions under harsh conditions.

Reduction: Reduction of the ester to a primary alcohol requires strong reducing agents like lithium aluminum hydride. Such conditions would also reduce the aldehyde.

Amidation: The ester can be converted to an amide by heating with an amine, often under pressure. The benzyl ether would be expected to be stable under these conditions, while the aldehyde would likely undergo competing reactions.

Benzyl Ether Group Tolerance:

The benzyl ether is a widely used protecting group for alcohols due to its stability across a broad range of reaction conditions.

Acidic and Basic Conditions: It is generally stable to both acidic and basic conditions that might be used to hydrolyze the ester.

Oxidizing and Reducing Conditions: The benzyl ether is also tolerant of many oxidizing and reducing agents used to transform the aldehyde group.

Cleavage: The removal of the benzyl group is typically achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas). This method is generally chemoselective and would not affect the ester or a potentially transformed aldehyde (e.g., an alkene or an alcohol). Strong acids can also cleave the benzyl ether.

The following interactive data table summarizes the expected tolerance of the functional groups in this compound under various reaction conditions, based on established principles of organic chemistry and data from related compounds.

Reaction TypeReagents/ConditionsAldehyde GroupMethyl Ester GroupBenzyl Ether GroupPrimary Product Functional Group
Wittig ReactionPh3P=CHR', THFReactiveTolerantTolerantAlkene
Reductive AminationR2NH, NaBH(OAc)3ReactiveTolerantTolerantAmine
Mild ReductionNaBH4, MeOHReactiveTolerantTolerantAlcohol
Strong ReductionLiAlH4, THFReactiveReactiveTolerantDiol
OxidationPCC, CH2Cl2Reactive (if starting from alcohol)TolerantTolerantAldehyde
Ester Hydrolysis (Basic)NaOH, H2O/MeOH, heatPotentially ReactiveReactiveTolerantCarboxylic Acid
Ester Hydrolysis (Acidic)H2SO4, H2O, heatPotentially ReactiveReactiveTolerantCarboxylic Acid
DebenzylationH2, Pd/CTolerant (if not an alkene)TolerantReactivePhenol

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

The distinct reactivity of the functional groups in Methyl 3-(benzyloxy)-4-formylbenzoate makes it an ideal starting point for synthesizing intricate molecular architectures. The formyl group can participate in condensation and cycloaddition reactions, the ester can be hydrolyzed or transesterified, and the benzyl (B1604629) ether can be cleaved to reveal a reactive phenolic hydroxyl group. These functionalities enable its use in creating diverse heterocyclic and polycyclic systems.

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., pyrazoles, oxadiazoles, imidazolidinones)

The aldehyde functionality of this compound is a key feature for the construction of various nitrogen-containing heterocycles, which are prevalent motifs in many areas of chemical science.

Pyrazoles: Pyrazole rings can be synthesized through the condensation of a 1,3-dielectrophile with hydrazine (B178648) or its derivatives. chim.itorganic-chemistry.org In one common pathway, the formyl group of this compound can react with a hydrazine to form a hydrazone. Subsequent intramolecular cyclization, often promoted by reagents used in reactions like the Vilsmeier-Haack reaction, can yield a pyrazole-4-carbaldehyde derivative. researchgate.net This approach allows the core benzoate (B1203000) structure to be incorporated into a new heterocyclic framework.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazine precursors. acs.orguobaghdad.edu.iq While not a direct reaction from the formyl group, this compound can be converted into a suitable intermediate. This multi-step process would involve the oxidation of the formyl group to a carboxylic acid, conversion to the corresponding acyl hydrazide by reacting with hydrazine hydrate (B1144303), and subsequent cyclization with a second acylating agent or dehydrating agent to form the 1,3,4-oxadiazole (B1194373) ring.

Imidazolidinones: Imidazolidinones can be prepared through multi-component reactions involving an aldehyde. ekb.egorganic-chemistry.org The formyl group of this compound can undergo condensation with a primary amine to form a Schiff base (imine). This intermediate can then react with an amino acid, such as glycine, in a cyclocondensation reaction to furnish the imidazolidinone ring system. ekb.eg This pathway provides a straightforward method for integrating the benzoate scaffold into these heterocyclic structures.

Target HeterocycleKey Reactant with this compoundReaction TypeKey Intermediate
PyrazoleHydrazine derivative (e.g., Phenylhydrazine)Condensation / CyclizationHydrazone
1,3,4-OxadiazoleHydrazine hydrate (after oxidation of formyl group)Oxidation / Condensation / CyclizationAcyl hydrazide
ImidazolidinonePrimary amine and an amino acid (e.g., Glycine)Condensation / CyclocondensationSchiff Base (Imine)

Derivatization for Pharmacologically Relevant Scaffolds

Substituted benzoic acids and their esters are fundamental building blocks in medicinal chemistry, serving as precursors for complex molecules. nih.gov The functional groups of this compound act as synthetic handles that allow for its elaboration into more complex, pharmacologically relevant scaffolds. The aldehyde can be transformed via reactions such as reductive amination, Wittig olefination, or oxidation to a carboxylic acid. The methyl ester can be hydrolyzed to the corresponding acid or converted into an amide. Furthermore, the benzyloxy group serves as a protecting group for a phenol (B47542), which can be revealed by catalytic hydrogenation, providing another site for functionalization. These transformations enable the construction of diverse molecular frameworks found in various classes of compounds. For instance, compounds with a benzyloxy-substituted benzoate core are known intermediates in the synthesis of complex molecules. nih.gov

Construction of Polycyclic and Spiro Systems

The aromatic core of this compound can be utilized as a foundation for building more complex polycyclic and spirocyclic systems. This is typically achieved by introducing a side chain that can participate in an intramolecular cyclization reaction. For example, radical-mediated annulation techniques are efficient pathways to spirocyclic scaffolds. evitachem.com A precursor derived from a related benzyloxybenzoate, such as methyl 3-(propargyloxy)-5-benzyloxybenzoate, can undergo thermally induced radical annulation to generate chromane (B1220400) derivatives via a 6-endo-dig cyclization. evitachem.commdpi.com The benzyloxy group can enhance radical stability, helping to direct the regioselectivity of the cyclization. evitachem.com This demonstrates the potential of the benzyloxy-substituted benzoate framework in constructing elaborate fused and spiro ring systems.

Platforms for Advanced Functional Materials Research

The defined orientation of functional groups on the aromatic ring of this compound and its derivatives makes it a valuable platform for assembling advanced materials with specific electronic and optical properties.

Building Blocks for Electron and Photoactive Assemblies (e.g., Fullerene-Perylenediimide systems)

Aromatic platforms containing orthogonally reactive functional groups are essential for the modular synthesis of complex photo- and electron-active systems. An isomer of the title compound, 5-benzyloxy-3-formylbenzoic acid, has been synthesized and used as a platform to graft both a perylenediimide (PDI) dye and a fullerene C60 molecule. nih.gov In this assembly, the formyl group is utilized for the attachment of the fullerene C60 moiety through a Prato reaction. nih.gov The carboxylic acid function (which can be obtained from the methyl ester of the title compound via hydrolysis) is used for attaching the PDI unit via a Steglich-type esterification. nih.gov This strategy allows for the precise construction of C60-PDI dyads and triads, which are of interest for their applications in materials chemistry. nih.gov The benzyloxy group serves to protect a phenolic hydroxyl, which can be deprotected later for further functionalization, such as attaching the entire assembly to another molecule or a surface. nih.gov

Functional Group on Benzoate PlatformAttached MoietyReaction TypeResulting Assembly Component
Formyl (-CHO)Fullerene (C60)Prato ReactionElectron Acceptor
Carboxylate (-COOH)Perylenediimide (PDI)EsterificationDye / Electron Acceptor
Phenol (-OH, after debenzylation)Polymerizable Group (e.g., Methacryloyl chloride)EsterificationMonomer Functionality

Monomers for Side-Chain Polymer Synthesis

Phenyl benzoate derivatives are widely used as mesogenic (liquid-crystal-forming) units in the side chains of liquid-crystalline polymers. mdpi.comresearchgate.net The rigid core of this compound makes it a suitable candidate for incorporation into such polymers. The molecule can be converted into a monomer by introducing a polymerizable group, such as a methacrylate (B99206) or acrylate. For example, following debenzylation to unmask the phenolic hydroxyl group, this site can be esterified with a reagent like methacryloyl chloride. nih.gov This converts the entire molecule, potentially already functionalized with other groups, into a monomer that can be polymerized.

Modern polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are employed to synthesize well-defined side-chain polymers with controlled molecular weights and low polydispersity. mdpi.comsigmaaldrich.com By incorporating monomers derived from this compound, polymers with tailored properties, such as specific liquid crystalline phases or photoresponsive behavior, can be developed. mdpi.com

Development of Optoelectronic Materials (e.g., for organic solar cells)

This compound serves as a valuable molecular building block for the synthesis of complex organic molecules tailored for optoelectronic applications, including organic solar cells (OSCs). The design of new, efficient materials for OSCs often relies on the strategic assembly of molecular fragments that possess specific electron-donating or electron-accepting properties. mpg.de Functionalized small molecules, like substituted benzaldehydes and benzoates, are fundamental to creating these larger, electronically active systems. rug.nlresearchgate.net

The utility of this compound in this context stems from its distinct functional groups, which allow for stepwise and controlled chemical modifications. The formyl (aldehyde) group is a key reactive site, enabling the extension of the molecule's conjugation through reactions such as Wittig, Knoevenagel, or condensation reactions. These methods are commonly used to link aromatic units, a critical step in constructing the conjugated backbones of polymers or small molecules used in the active layer of OSCs. The methyl ester and benzyloxy groups can also be modified or cleaved, offering further pathways for derivatization or to tune the solubility and electronic properties of the final material.

While this compound is primarily an intermediate, its structural features are directly relevant to the properties of the target optoelectronic materials. The table below outlines these features and their significance as a precursor.

Structural FeatureRole in Synthesis of Optoelectronic Materials
Formyl Group (-CHO) Provides a primary reactive site for carbon-carbon bond formation, enabling the construction of larger π-conjugated systems essential for charge transport.
Methyl Ester (-COOCH₃) Can be hydrolyzed to a carboxylic acid, serving as an anchoring group for attachment to semiconductor surfaces or for further functionalization.
Benzyloxy Group (-OCH₂Ph) Acts as a protecting group for the phenol, which can be removed to reveal a hydroxyl group for subsequent reactions. It also influences the solubility of the intermediate in organic solvents.
Aromatic Core Forms the fundamental rigid scaffold upon which the final conjugated structure is built.

The rational design of organic semiconductors often involves creating donor-acceptor structures to tune the material's bandgap and optimize light absorption. researchgate.net By using this compound as a starting point, chemists can systematically build complex molecules where the electronic properties are carefully controlled through the choice of reaction partners coupled at the formyl position.

Application in Dynamic Combinatorial Chemistry and Molecular Recognition Studies

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as catalysts or high-affinity ligands for biological targets. rsc.orgcore.ac.uk This approach utilizes reversible reactions to generate a library of interconverting molecules, known as a dynamic combinatorial library (DCL). nih.gov The composition of the library can adapt in response to the addition of a template (e.g., a protein), leading to the amplification of the library member that binds the template most strongly. researchgate.net

The formyl group of this compound makes it an ideal building block for DCC. Aldehydes readily undergo reversible reactions with amines to form imines, or with hydrazides to form acylhydrazones, under specific pH conditions. rsc.orgnih.gov These reversible C=N bond-forming reactions are among the most widely used in DCC. core.ac.uk

In a typical DCC experiment, this compound could be combined with a variety of di- or poly-functional amines or hydrazides. This would generate a DCL containing a mixture of different macrocycles and oligomers. Upon the introduction of a molecular target, the equilibrium would shift to favor the formation of the constituent that has the highest affinity for the target. This process allows for the efficient identification of new molecular receptors. nih.gov The principles of using aldehyde building blocks in DCC are well-established for creating adaptive chemical systems. nih.gov

The table below describes a hypothetical DCL system utilizing this compound.

ComponentRole in the Dynamic SystemExample Reaction PartnerReversible Chemistry
This compound Aldehyde-containing building blockHydrazides (e.g., isonicotinohydrazide) or Diamines (e.g., ethylenediamine)Acylhydrazone or Imine formation
Diamine/Dihydrazide Linker building block--
Template Molecular target for recognitionA protein, peptide, or nucleic acidShifts the library equilibrium to amplify the best binder
Solvent/Catalyst Reaction mediumAcidic or basic conditions to control reaction reversibility-

This application highlights the compound's role not just as a static intermediate, but as a dynamic component in systems designed for molecular discovery and the study of molecular recognition phenomena.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of Methyl 3-(benzyloxy)-4-formylbenzoate, offering detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of the protons.

The spectrum is characterized by several key resonances. The singlet at approximately 10.5 ppm is attributed to the aldehydic proton of the formyl group, a region typical for such protons due to the deshielding effect of the carbonyl group. The aromatic protons of the benzoate (B1203000) ring appear in the range of 7.5 to 8.0 ppm, with their specific multiplicities and coupling constants determined by their substitution pattern. The protons of the benzyloxy group's phenyl ring are observed between 7.3 and 7.5 ppm. A singlet at around 5.3 ppm corresponds to the benzylic methylene (B1212753) protons (-OCH₂Ph). The methyl ester protons (-OCH₃) resonate as a sharp singlet at approximately 3.9 ppm.

¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
10.5 s 1H Aldehydic H
8.0 d 1H Aromatic H
7.8 dd 1H Aromatic H
7.5 d 1H Aromatic H
7.3-7.5 m 5H Aromatic H (Benzyloxy)
5.3 s 2H Benzylic CH₂
3.9 s 3H Methyl Ester CH₃

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Carbon-13 (¹³C NMR) Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom.

The carbonyl carbon of the formyl group is typically observed at a downfield chemical shift of around 191 ppm. The ester carbonyl carbon resonates at approximately 165 ppm. The aromatic carbons of the benzoate and benzyloxy groups appear in the region of 110 to 160 ppm, with the carbon attached to the oxygen of the benzyloxy group appearing at a higher chemical shift. The benzylic methylene carbon (-OCH₂Ph) gives a signal around 71 ppm, and the methyl ester carbon (-OCH₃) is observed at approximately 52 ppm.

¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
191 Aldehyde C=O
165 Ester C=O
160 Aromatic C-O
136 Aromatic C
135 Aromatic C
132 Aromatic C
129 Aromatic C
128.5 Aromatic C
128 Aromatic C
127 Aromatic C
115 Aromatic C
112 Aromatic C
71 Benzylic CH₂
52 Methyl Ester CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific experimental 2D NMR data for this compound is not detailed in readily available literature, the application of these techniques is standard for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships. For instance, it would show correlations between the coupled aromatic protons on the benzoate ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would be employed to correlate directly bonded proton and carbon atoms. This would definitively link the proton signals of the benzylic methylene and methyl ester groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity of the entire molecule, for example, by showing correlations from the benzylic protons to the aromatic carbon of the benzoate ring, and from the aldehydic proton to the adjacent aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key absorptions include a strong band for the C=O stretching of the ester group, typically around 1720 cm⁻¹. The C=O stretching of the aldehyde functional group is also prominent, usually appearing near 1700 cm⁻¹. The C-H stretching of the aldehyde proton can often be observed as a weaker band around 2850 cm⁻¹. Aromatic C=C stretching vibrations are visible in the 1600-1450 cm⁻¹ region. The C-O stretching of the ester and ether linkages would produce strong bands in the 1300-1000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2850 Weak Aldehyde C-H Stretch
~1720 Strong Ester C=O Stretch
~1700 Strong Aldehyde C=O Stretch
1600-1450 Medium Aromatic C=C Stretch
1300-1000 Strong C-O Stretch (Ester, Ether)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₁₆H₁₄O₄), the calculated exact mass is 270.0892. HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the molecular formula and ruling out other possibilities with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also provide further structural information, showing characteristic losses of fragments such as the methoxy (B1213986) or benzyloxy groups.

LC-MS Spectrometry for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for verifying the identity and assessing the purity of synthesized organic compounds like this compound. This method couples the high separation capability of liquid chromatography with the precise mass detection of mass spectrometry. rsc.org

In a typical application, a reversed-phase High-Performance Liquid Chromatography (HPLC) system is employed. The compound is dissolved in a suitable organic solvent and injected into the system. Separation from impurities, starting materials, or by-products is achieved on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. A common mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. rsc.org

As the separated components elute from the column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used soft ionization technique that generates intact molecular ions, typically the protonated molecule [M+H]⁺ in positive ion mode. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula: C₁₆H₁₄O₄), the expected exact mass is 270.0892 g/mol . The mass spectrometer would be expected to detect a protonated molecule [M+H]⁺ at an m/z of approximately 271.0965. The high resolution of modern mass spectrometers allows for the confirmation of the elemental composition, providing strong evidence for the compound's identity. rsc.org The purity is determined by integrating the area of the primary peak in the chromatogram relative to the total area of all observed peaks.

Table 1: Representative LC-MS Parameters for Analysis of this compound This table contains representative data for illustrative purposes.

Parameter Value
Chromatography Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Retention Time (tR) 4.2 minutes
Calculated m/z [M+H]⁺ 271.0965
Observed m/z [M+H]⁺ 271.0963

| Purity (UV 254 nm) | >98% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. This compound possesses a conjugated system associated with its substituted benzene (B151609) ring, which gives rise to characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The structure of this compound contains several key features that influence its electronic spectrum:

The benzene ring provides the core π-electron system.

The formyl (-CHO) and methyl ester (-COOCH₃) groups are electron-withdrawing and act as chromophores.

The benzyloxy group (-OCH₂C₆H₅) is an auxochrome, a substituent that can modify the absorption characteristics of the chromophore.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* electronic transitions. researchgate.net The intense absorption bands, typically found at shorter wavelengths (e.g., 200-300 nm), are generally assigned to π → π* transitions within the aromatic system. A less intense, longer-wavelength absorption band may also be observed, which can be attributed to the n → π* transition involving the non-bonding electrons of the oxygen atoms in the formyl and ester carbonyl groups. science-softcon.de The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

Table 2: Expected UV-Vis Absorption Data for this compound This table contains representative data for illustrative purposes.

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assigned Electronic Transition
Hexane ~258 ~14,000 π → π*
~295 ~2,500 π → π*
~340 ~300 n → π*
Ethanol (B145695) ~262 ~15,500 π → π*
~300 ~2,800 π → π*

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms via Isotopic Labeling and Kinetic Studies

Mechanistic insights into the chemical transformations of "Methyl 3-(benzyloxy)-4-formylbenzoate" can be rigorously investigated using a combination of isotopic labeling and kinetic studies. While specific studies on this exact molecule are not prevalent in publicly accessible literature, the principles of these techniques can be applied to understand its potential reactions, such as the hydrolysis of the ester, oxidation or reduction of the aldehyde, and cleavage of the benzyl (B1604629) ether.

Isotopic labeling involves the substitution of an atom in the molecule with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O). By tracking the position of the isotope in the products, the pathway of the reaction can be determined. For instance, in the hydrolysis of the methyl ester group of "this compound," ¹⁸O-labeled water (H₂¹⁸O) could be used. If the resulting carboxylic acid contains the ¹⁸O label, it would confirm that the reaction proceeds via an acyl-oxygen cleavage mechanism, where water acts as a nucleophile attacking the carbonyl carbon.

Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants, provide complementary information. numberanalytics.com For a reaction involving "this compound," the rate law can be determined by systematically varying the concentrations of the substrate and any reagents. The order of the reaction with respect to each component helps to identify the molecules involved in the rate-determining step. For example, if the hydrolysis of the ester is found to be first-order in both the ester and a hydroxide (B78521) catalyst, it would suggest a bimolecular nucleophilic acyl substitution mechanism. researchgate.net

The kinetic isotope effect (KIE) is a powerful tool that combines both techniques. It is the ratio of the rate constant of a reaction with the normal isotopologue to the rate constant with the isotopically labeled one. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For example, in the oxidation of the formyl group, replacing the aldehydic hydrogen with deuterium (B1214612) would likely result in a significant primary KIE, indicating that the C-H bond cleavage is central to the slowest step of the reaction.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of "this compound" at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. jmchemsci.com For "this compound," DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the molecular geometry and calculate the distribution of electron density. nih.gov

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For "this compound," the HOMO is expected to be localized primarily on the electron-rich benzyloxy group and the aromatic ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing formyl and methyl ester groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally corresponds to higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. nih.gov These maps visualize the electrostatic potential on the electron density surface, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For "this compound," the oxygen atoms of the carbonyl groups in the formyl and ester moieties would be depicted as red regions, while the area around the aldehydic proton would be shown in blue.

Computational ParameterPredicted Value/Region for this compoundSignificance
HOMO Energy ~ -6.5 to -7.5 eVIndicates susceptibility to oxidation and electrophilic attack.
LUMO Energy ~ -1.5 to -2.5 eVIndicates susceptibility to reduction and nucleophilic attack.
HOMO-LUMO Gap ~ 4.0 to 6.0 eVCorrelates with chemical reactivity and kinetic stability.
MEP Negative Region Carbonyl oxygens (formyl and ester)Sites for electrophilic attack and hydrogen bonding.
MEP Positive Region Aldehydic hydrogen, hydrogens on the methyl esterSites for nucleophilic attack.

Note: The values in this table are hypothetical and based on typical DFT results for structurally similar aromatic aldehydes and esters.

DFT calculations can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. mdpi.com

¹H and ¹³C NMR Chemical Shifts: The magnetic shielding tensors can be calculated to predict the NMR chemical shifts. The predicted spectrum provides a theoretical confirmation of the molecular structure and can aid in the assignment of experimental peaks.

Infrared (IR) Vibrational Frequencies: The vibrational modes of the molecule can be computed to predict the IR spectrum. Key vibrational frequencies, such as the C=O stretching of the aldehyde and ester groups, and the C-O stretching of the ether and ester, can be identified. These calculated frequencies are often scaled to better match experimental values. sci-hub.se

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net

Spectroscopic DataPredicted ParameterPredicted Value Range
¹H NMR Chemical Shift (δ)Aromatic H: 7.0-8.5 ppm; Aldehyde H: 9.5-10.5 ppm; Methylene (B1212753) H (CH₂): 4.5-5.5 ppm; Methyl H (CH₃): 3.5-4.0 ppm
¹³C NMR Chemical Shift (δ)Aldehyde C=O: 190-200 ppm; Ester C=O: 160-170 ppm; Aromatic C: 110-160 ppm; Methylene C (CH₂): 65-75 ppm; Methyl C (CH₃): 50-60 ppm
IR Spectroscopy Wavenumber (cm⁻¹)Aldehyde C=O stretch: 1690-1710 cm⁻¹; Ester C=O stretch: 1715-1735 cm⁻¹; C-O stretches: 1000-1300 cm⁻¹
UV-Vis Spectroscopy λ_max~250-300 nm

Note: The values in this table are hypothetical and based on typical spectroscopic data for compounds with similar functional groups.

Structure-Reactivity Relationships in Chemical Transformations (excluding biological effects)

The reactivity of "this compound" is governed by the interplay of its three key functional groups: the formyl group, the methyl ester, and the benzyloxy group, all attached to a central benzene (B151609) ring.

Formyl Group: The aldehyde is a primary site for nucleophilic addition reactions. The electron-withdrawing nature of the adjacent ester group and the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and cyanide. It can also undergo reduction to a primary alcohol using reagents like sodium borohydride (B1222165), or oxidation to a carboxylic acid with stronger oxidizing agents.

Methyl Ester Group: The ester group is also susceptible to nucleophilic acyl substitution, most notably hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol, though this typically requires a stronger reducing agent like lithium aluminum hydride compared to the reduction of the aldehyde.

Benzyloxy Group: The benzyl ether is generally stable under many reaction conditions. However, it can be cleaved via hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), which would yield a phenol (B47542). The benzyloxy group is an ortho, para-director for electrophilic aromatic substitution, but its directing effect is in competition with the meta-directing effects of the formyl and ester groups.

The steric hindrance provided by the bulky benzyloxy group at the 3-position may influence the approach of reagents to the adjacent formyl group at the 4-position, potentially affecting the stereoselectivity of certain reactions. The electronic communication between the groups, mediated by the aromatic ring, also plays a crucial role. For example, the electron-withdrawing character of the formyl and ester groups decreases the electron density on the ring, which in turn influences the reactivity of the benzyloxy group.

Future Research Directions and Emerging Potential

Development of More Sustainable and Efficient Synthetic Routes

The current synthesis of Methyl 3-(benzyloxy)-4-formylbenzoate and related compounds often involves multi-step processes that may rely on stoichiometric reagents and harsh reaction conditions. Future research is poised to address these limitations by developing more sustainable and efficient synthetic methodologies. Key areas of focus include:

Green Chemistry Principles: Future synthetic strategies will likely prioritize the use of greener solvents, reduce energy consumption, and minimize waste generation. This involves exploring reactions in alternative media like water or bio-based solvents and designing processes with high atom economy.

One-Pot Procedures: The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, represents a significant avenue for improving efficiency. Such procedures reduce the need for intermediate purification steps, thereby saving time, resources, and solvents.

Use of Solid Acid Catalysts: Traditional synthesis of benzoate (B1203000) esters often employs strong mineral acids like sulfuric acid, which are corrosive and difficult to handle. Research into solid acid catalysts, such as zirconium-titanium solid acids, offers a promising alternative. researchgate.net These catalysts are typically more stable, reusable, and environmentally benign, making them ideal for sustainable industrial processes. researchgate.net

The table below outlines potential improvements in synthetic routes based on modern methodologies.

Current ApproachFuture Sustainable ApproachKey Advantages
Multi-step synthesis with isolation of intermediatesOne-pot tandem reactionsReduced waste, time, and solvent use
Use of corrosive liquid acid catalysts (e.g., H₂SO₄)Heterogeneous solid acid catalysts (e.g., Zr/Ti oxides)Catalyst reusability, reduced corrosion, easier workup
Traditional heating methodsMicrowave or flow chemistryFaster reaction times, improved energy efficiency, better control

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic routes, a significant area of future research lies in discovering entirely new ways to synthesize and functionalize this compound. This involves the exploration of innovative catalytic systems that can offer unprecedented selectivity and reactivity.

Advanced Catalysis: The application of modern catalytic systems, such as those based on palladium, ruthenium, or other transition metals, could unlock novel transformations. For instance, palladium-catalyzed cross-coupling reactions could be employed to modify the aromatic core, while ruthenium catalysts might enable meta-C–H functionalization, adding complexity to the molecular structure in fewer steps.

Photoredox and Electrocatalysis: These emerging fields in organic synthesis use light or electricity, respectively, to drive chemical reactions under mild conditions. Applying these techniques to the synthesis or modification of this compound could lead to new reaction pathways that are inaccessible through traditional thermal methods, potentially offering higher selectivity and functional group tolerance.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area. Future research could explore the use of engineered enzymes for selective reactions, such as the asymmetric reduction of the aldehyde group or the hydrolysis of the ester, providing access to chiral derivatives with high enantiopurity.

Expansion of Applications in Advanced Materials and Supramolecular Chemistry

The unique trifunctional structure of this compound makes it an attractive candidate as a molecular building block for advanced materials and complex supramolecular architectures.

Liquid Crystals: Benzaldehyde and benzoate derivatives containing benzyloxy groups are known components in the synthesis of liquid crystals. mdpi.comresearchgate.net The rod-like shape and polarizable aromatic rings of this compound are conducive to forming the ordered, yet fluid, mesophases characteristic of liquid crystalline materials. mdpi.com Future work could involve modifying the compound, for example by forming Schiff bases through its aldehyde group, to create novel calamitic (rod-shaped) liquid crystals for display technologies. researchgate.netkoyauniversity.org

Polymers and Networks: Functionalized benzaldehydes can act as comonomers in polymerization reactions. Specifically, they can be copolymerized with other monomers to create functional polymers with tailored properties. acs.org The aldehyde group of this compound could be used to synthesize degradable polymer networks, where the backbone is sensitive to specific stimuli like acid. acs.org This opens up possibilities for applications in areas such as controlled-release systems and transient electronics.

Supramolecular Assemblies: The functional groups on the molecule are capable of participating in non-covalent interactions, such as hydrogen bonding and π–π stacking, which are the basis of supramolecular chemistry. nih.gov The aldehyde and ester groups can act as hydrogen bond acceptors, enabling the formation of predictable, self-assembled structures like dimers, ribbons, or more complex 3D networks. nih.gov

Metal-Organic Frameworks (MOFs): While the methyl ester is relatively inert, it can be hydrolyzed to the corresponding carboxylic acid. This resulting 3-(benzyloxy)-4-formylbenzoic acid could serve as a multitopic organic linker for the construction of novel Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.net The presence of the formyl and benzyloxy groups within the MOF pores could impart specific functionalities, such as selective guest binding or catalytic activity.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The fields of chemical synthesis and materials discovery are being revolutionized by automation and high-throughput experimentation (HTE). These technologies allow for the rapid screening of numerous reaction conditions or molecular derivatives, accelerating the pace of research and development.

Reaction Optimization: HTE platforms, which utilize microtiter plates and robotic liquid handlers, are ideal for optimizing the synthesis of this compound. nsf.gov Hundreds of variations in catalysts, solvents, bases, and temperatures can be tested in parallel to quickly identify the most efficient and highest-yielding conditions. This systematic approach removes the guesswork from reaction development and can uncover optimal parameters that might be missed in traditional, one-at-a-time experimentation.

Discovery of New Reactions and Materials: Automated platforms can be used not only for optimization but also for discovery. By systematically reacting this compound with a diverse library of other reagents, it is possible to rapidly discover new derivatives with interesting properties. This approach could be applied to search for new liquid crystals, polymers, or precursors to biologically active molecules. Software tools can help design these large experimental arrays and analyze the resulting data, guiding researchers toward the most promising leads.

The integration of this compound into these automated workflows will undoubtedly accelerate the exploration of its chemical space and unlock its full potential in various scientific and technological fields.

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